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Compound of Interest

Compound Name: Butyltin hydroxide oxide hydrate

CAS No.: 336879-56-2

Cat. No.: B1603626 Get Quote

Introduction to the Organotin Catalyst System
Butyltin hydroxide oxide hydrate (

), widely recognized in the industry as butylstannoic acid, monobutyltin oxide (MBTO), or by
commercial trade names such as FASCAT® 4100, is a highly efficient, hydrolytically stable
organotin catalyst. It is a cornerstone reagent utilized in the synthesis of saturated polyester
resins for powder coatings, unsaturated polyesters for gel coatings, and polyurethane
formulations[1][2].

Operating optimally at elevated temperatures between 210°C and 240°C (stable up to 250°C),

this catalyst facilitates rapid esterification, transesterification, and polycondensation reactions

without causing equipment corrosion[2]. Unlike traditional catalysts, it integrates directly into

the final polymer matrix without requiring subsequent neutralization or filtration, making it highly

desirable for streamlined manufacturing. However, its complex structural behavior—existing as

an amorphous polymer in the solid state while transitioning into dynamic active species in

solution—demands rigorous analytical characterization to ensure batch-to-batch consistency

and to elucidate precise reaction kinetics.
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To properly characterize butylstannoic acid, one must understand the causality behind its

catalytic activation. In its resting solid state, the compound exists as an infusible, amorphous

Sn-O-Sn polymeric network. When introduced into a reaction mixture containing carboxylic

acids, the solid begins to solubilize at approximately 80°C. During this thermal activation, the

polymer undergoes a depolymerization process, yielding active penta-coordinated monomeric

tin species and hexa-coordinated dimeric tin species[3].

For drug development professionals and polymer scientists, this structural evolution dictates

the analytical approach. The transition between the monomeric (catalytically active) and

dimeric (resting) states controls the overall reaction kinetics[3]. Therefore, analytical techniques

must be capable of distinguishing between these coordination states in real-time (via

NMR) while simultaneously verifying the bulk purity and structural integrity of the solid
precursor (via FT-IR and XRD)[3][4].
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Mechanistic transition of butylstannoic acid from polymeric solid to active catalyst.

Key Analytical Modalities
Multinuclear NMR Spectroscopy ( , , )
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically

NMR, is the most authoritative tool for elucidating the coordination environment of tin in
solution. Because the

chemical shift is exquisitely sensitive to both the coordination number and the electronegativity
of attached ligands, it can track the dynamic equilibrium between monomeric and dimeric
species during catalysis. Time-dependent

NMR studies of butylstannoic acid under catalytic conditions reveal distinct upfield shifts (e.g.,
from -525 ppm to -555 ppm) as the reaction progresses, corresponding to the formation of
monohydrated complexes and hexa-coordinated dimers[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to characterize the functional groups and the Sn-O-Sn backbone of the solid

catalyst. Key diagnostic bands include the broad O-H stretching vibrations (indicative of the

hydrate/hydroxide nature), strong Sn-O-Sn asymmetric stretching, and Sn-C aliphatic

vibrations[3][4]. Changes in the FT-IR spectrum can indicate unintended complexation with

ambient moisture or thermal degradation.

X-Ray Diffraction (XRD)
While raw butylstannoic acid is typically amorphous, reacting it with specific acids (such as p-

toluenesulfonic acid) yields highly crystalline, drum-like hexameric or dodecameric oxo

clusters[5]. Single-crystal XRD is employed to determine the exact bond lengths, angles, and

3D conformation of these isolated intermediate complexes, providing self-validating structural

proof of the catalyst's interaction with substrates[4][5].
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Since butylstannoic acid is utilized at temperatures up to 250°C, Thermogravimetric Analysis

(TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal

stability profile. TGA confirms the absence of premature thermal degradation while identifying

the specific temperatures at which dehydration (loss of the hydrate water) occurs[2].
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Comprehensive analytical workflow for characterizing butyltin hydroxide oxide hydrate.

Quantitative Data Summaries
Table 1: Key Analytical Techniques and Target Parameters
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Analytical Modality Phase Analyzed
Primary Target
Parameter

Mechanistic Insight
Gained

NMR Solution
Chemical Shift (

ppm)

Identifies 5- vs 6-

coordination states;

tracks catalytic active

species[3][4].

FT-IR Solid
Wavenumber (

)

Confirms Sn-O-Sn

backbone integrity

and O-H hydration

levels[3][4].

Single-Crystal XRD Solid (Derivatives) Bond Angles / Lattice

Validates 3D

geometry of

intermediate oxo

clusters (e.g., drum

structures)[4][5].

TGA / DSC Solid
Mass Loss (%) / Heat

Flow

Proves thermal

stability up to 250°C

and maps dehydration

kinetics[2].

Table 2: Typical

NMR Chemical Shifts for Butylstannoic Acid Complexes

Organotin Species
Coordination
Number

Typical

Shift (ppm)
Reaction State

Monomeric Complex 5-coordinated -525 to -535 ppm Active Catalyst[3]

Monohydrated

Complex

5-coordinated

(Hydrated)
-545 to -555 ppm Intermediate[3]

Dimeric Complex 6-coordinated -590 ppm and beyond
Resting State /

Equilibrium[3]
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Standardized Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems,

incorporating internal standards and controls to prevent artifactual misinterpretation.

Protocol A: Time-Dependent NMR for Catalytic State
Monitoring
Objective: Quantify the transition between monomeric and dimeric tin species during an active

esterification reaction.

Sample Preparation: Dissolve the butyltin hydroxide oxide hydrate to achieve a 0.4 M

concentration in a 1:1 mixture of acetic acid and ethanol. This simulates standard

esterification conditions[3].

Internal Standardization (Self-Validation): Insert a sealed capillary tube containing

tetramethyltin (

) dissolved in

into the NMR tube. The

serves as an absolute 0 ppm chemical shift reference, while the

provides the deuterium lock signal, isolating the reference from the reactive environment.

Instrument Tuning: Tune the NMR spectrometer probe specifically to the

resonance frequency (e.g., 186 MHz on a 500 MHz instrument). Set the sample temperature
to 298 K (for baseline) or 363 K (to simulate catalytic heating)[3].

Kinetic Acquisition: Acquire unlocked spectra of the reaction mixture at 5-minute intervals

over a 60-minute period. Ensure a sufficient number of scans (e.g., 256–512) per interval to

maintain a high signal-to-noise ratio.

Data Processing: Apply exponential line broadening (e.g., 10 Hz) due to the naturally broad

nature of
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signals. Monitor the upfield shift of the primary peak from approximately -525 ppm to -555
ppm to quantify the shift in equilibrium toward the dimeric/hydrated state[3].

Protocol B: Solid-State FT-IR and XRD Characterization
of Tin Intermediates
Objective: Verify the structural integrity of the solid catalyst and determine the 3D geometry of

its derivative clusters.

FT-IR System Suitability: Before sample analysis, run a background scan on the FT-IR

spectrometer. Validate the wavenumber accuracy using a standard traceable polystyrene film

(checking the 1601

peak).

Pellet Preparation: Mill 2 mg of the solid butylstannoic acid with 200 mg of anhydrous, IR-

grade KBr. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent

pellet.

FT-IR Acquisition: Scan the pellet from 4000 to 400

at a resolution of 4

. Confirm the presence of the broad O-H stretch (~3400

) and the diagnostic Sn-O-Sn asymmetric stretching network below 800

[4].

XRD Derivative Crystallization: Because the base catalyst is amorphous, structural validation

requires derivative formation. React the butylstannoic acid with p-toluenesulfonic acid in

toluene under reflux conditions. Allow the solution to slowly cool to yield crystalline

clusters[5].

XRD Acquisition: Mount a suitable single crystal on a diffractometer. Collect diffraction data

and solve the structure to definitively map the 5-coordinate or 6-coordinate geometry of the

tin centers in the solid state[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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